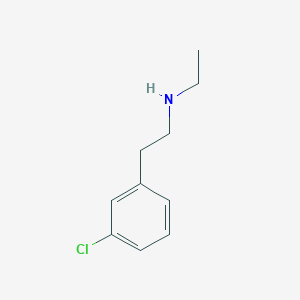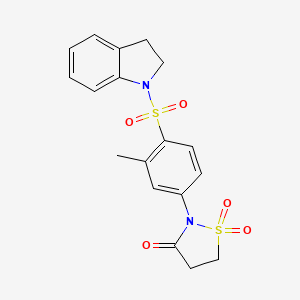
2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide
Übersicht
Beschreibung
2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is commonly referred to as compound 1 and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of compound 1 involves the inhibition of enzyme activity through binding to the active site of the enzyme. This binding results in the disruption of the enzyme's function, leading to the inhibition of the biological process it is involved in.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using compound 1 in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the role of these enzymes in biological processes and for developing new therapies for diseases that are associated with their dysfunction. However, one limitation of using compound 1 is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of compound 1. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Additionally, there is a need for further studies to investigate the potential applications of compound 1 in the treatment of various diseases, including cancer and neurodegenerative diseases. Furthermore, there is a need for the development of more efficient and cost-effective methods for the synthesis of compound 1 and related analogs.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against a wide range of enzymes, including carbonic anhydrases, histone deacetylases, and proteasomes. These enzymes are involved in various biological processes and have been implicated in the development of several diseases, including cancer, Alzheimer's disease, and inflammation.
Eigenschaften
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)-3-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-13-12-15(20-18(21)9-11-26(20,22)23)6-7-17(13)27(24,25)19-10-8-14-4-2-3-5-16(14)19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUDPMDXYNCWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



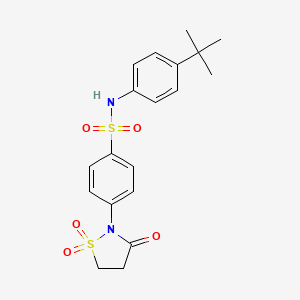
![N-(3'-acetyl-7-methyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3315911.png)
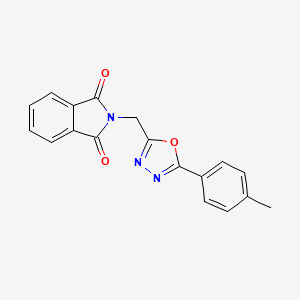
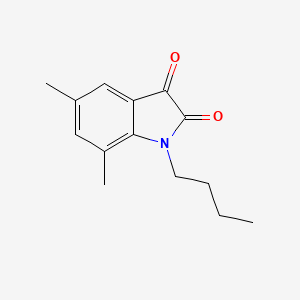
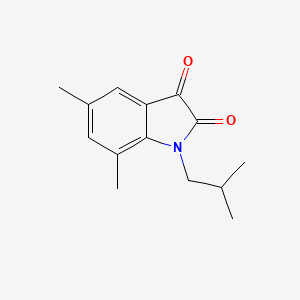
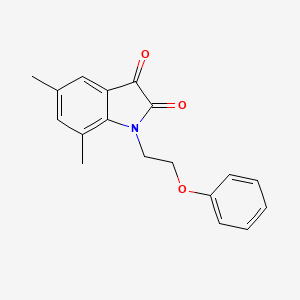

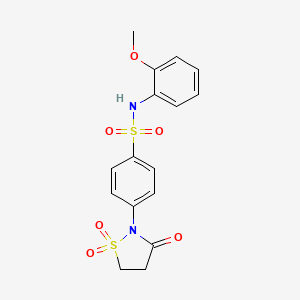
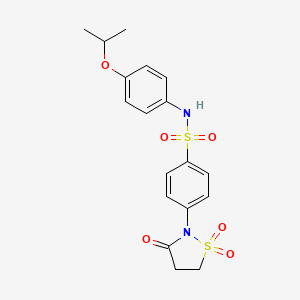
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315977.png)
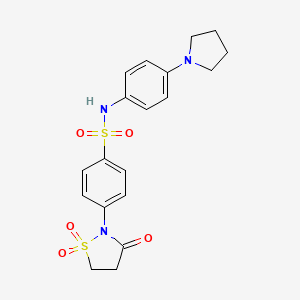
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315987.png)

